molecular formula C9H10F2O2 B6196288 [4-(difluoromethyl)-3-methoxyphenyl]methanol CAS No. 2694744-62-0

[4-(difluoromethyl)-3-methoxyphenyl]methanol

Cat. No.: B6196288
CAS No.: 2694744-62-0
M. Wt: 188.2
InChI Key:
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Description

[4-(difluoromethyl)-3-methoxyphenyl]methanol: is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(difluoromethyl)-3-methoxyphenyl]methanol typically involves the introduction of the difluoromethyl group onto a phenyl ring. One common method is the difluoromethylation of phenolic compounds using difluorocarbene reagents. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with difluorocarbene can yield this compound under mild acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenyl ring. The use of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(difluoromethyl)-3-methoxyphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-(difluoromethyl)-3-methoxyphenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: Its difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors .

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethyl group in [4-(difluoromethyl)-3-methoxyphenyl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties distinguish it from other similar compounds and make it a valuable compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(difluoromethyl)-3-methoxyphenyl]methanol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "difluoromethyl bromide", "methyl magnesium bromide", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(difluoromethyl)benzaldehyde by reacting 4-hydroxybenzaldehyde with difluoromethyl bromide in the presence of methyl magnesium bromide.", "Step 2: Reduction of 4-(difluoromethyl)benzaldehyde to 4-(difluoromethyl)benzyl alcohol using sodium borohydride as a reducing agent.", "Step 3: Protection of the hydroxyl group in 4-(difluoromethyl)benzyl alcohol by reacting it with methanol and acetic acid to form the corresponding methyl ether.", "Step 4: Conversion of the aldehyde group in 4-(difluoromethyl)-3-methoxybenzyl alcohol to a hydroxyl group by reacting it with sodium borohydride in the presence of water.", "Step 5: Oxidation of the resulting alcohol to the target compound [4-(difluoromethyl)-3-methoxyphenyl]methanol using sodium chlorite and acetic acid as oxidizing agents." ] }

CAS No.

2694744-62-0

Molecular Formula

C9H10F2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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